molecular formula C9H15N3O4S2 B2851108 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole CAS No. 2034252-94-1

4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole

Cat. No.: B2851108
CAS No.: 2034252-94-1
M. Wt: 293.36
InChI Key: NUMGSUNQNFHEOY-UHFFFAOYSA-N
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Description

“4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the ethylsulfonyl group: This step may involve the reaction of the pyrazole intermediate with ethylsulfonyl chloride under basic conditions.

    Formation of the azetidinyl group: The azetidinyl group can be introduced through nucleophilic substitution reactions involving azetidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(methylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole
  • 4-((3-(ethylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole
  • 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-phenyl-1H-pyrazole

Uniqueness

“4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole” is unique due to the specific combination of functional groups, which may confer distinct chemical properties and reactivity. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S2/c1-3-17(13,14)9-6-12(7-9)18(15,16)8-4-10-11(2)5-8/h4-5,9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMGSUNQNFHEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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